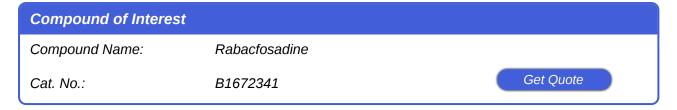


Preclinical Toxicology of Rabacfosadine: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabacfosadine, also known as Tanovea-CA1 (formerly GS-9219), is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is a guanine nucleotide analog developed to preferentially target and induce apoptosis in lymphoid cells.[1] [2] Rabacfosadine received conditional approval from the U.S. Food and Drug Administration (FDA) in 2016 and full approval in 2021 for the treatment of lymphoma in dogs, making it the first drug to be fully approved specifically for this indication in canines.[1] This technical guide provides a comprehensive overview of the preclinical toxicology studies of rabacfosadine, focusing on the available data from canine safety studies. While comprehensive rodent toxicology data is not publicly available, the information from canine studies offers valuable insights into the safety profile of this compound.

Mechanism of Action

Rabacfosadine is designed to be administered in an inactive form, which limits systemic toxicity.[3] As a double prodrug, it is preferentially taken up by lymphocytes, where it undergoes intracellular conversion to its active metabolite, PMEG diphosphate (PMEGpp).[2][4] This conversion involves enzymatic hydrolysis and deamination to PMEG, followed by phosphorylation to PMEGpp.[2][4]





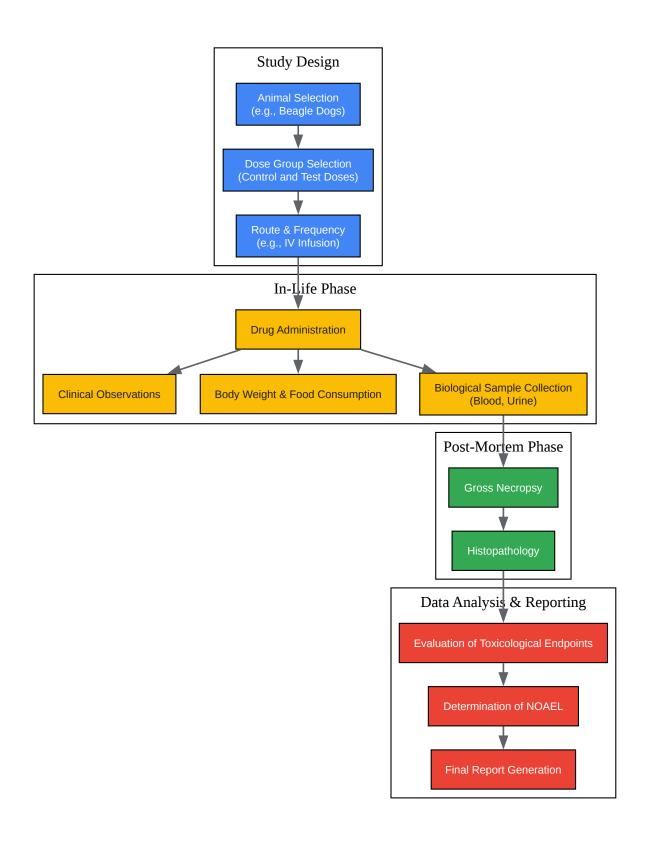


PMEGpp acts as a chain-terminating inhibitor of DNA polymerases, effectively halting DNA synthesis.[1][2] This disruption of DNA replication leads to S-phase cell cycle arrest and the subsequent induction of apoptosis (programmed cell death) in rapidly dividing cells, such as lymphoma cells.[1]









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References

- 1. Preclinical toxicity studies with two thymopoietin-like peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rabacfosadine for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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